molecular formula C25H25N5O5 B2584529 benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate CAS No. 846590-74-7

benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate

Cat. No.: B2584529
CAS No.: 846590-74-7
M. Wt: 475.505
InChI Key: LJMCHXQJYKDDGQ-UHFFFAOYSA-N
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Description

Benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a heterocyclic compound featuring a pyrimido[1,2-g]purine core fused with a bicyclic system. The structure includes a 3-methoxyphenyl substituent at the 9-position, a methyl group at the 1-position, and a benzyl ester moiety at the 3-yl position. The benzyl ester group may enhance lipophilicity, impacting bioavailability, while the 3-methoxy substituent could modulate electronic properties and binding interactions .

Properties

IUPAC Name

benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O5/c1-27-22-21(23(32)30(25(27)33)15-20(31)35-16-17-8-4-3-5-9-17)29-13-7-12-28(24(29)26-22)18-10-6-11-19(14-18)34-2/h3-6,8-11,14H,7,12-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMCHXQJYKDDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. The starting materials often include benzyl bromide, 3-methoxyphenylamine, and appropriate purine derivatives. The synthesis can be summarized in the following steps:

    Formation of the Benzyl Group: Benzyl bromide reacts with a suitable nucleophile to form the benzyl group.

    Introduction of the Methoxyphenyl Group: 3-methoxyphenylamine is introduced through a nucleophilic substitution reaction.

    Construction of the Pyrimido[1,2-g]purine Core: This step involves cyclization reactions, often under acidic or basic conditions, to form the pyrimido[1,2-g]purine core.

    Final Esterification: The final step involves esterification to form the acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrimido[2,1-f]purine Analog

A closely related compound, benzyl [9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate (RN: 848205-63-0), shares the benzyl ester and methyl groups but differs in two key aspects:

  • Substituent : A 3,4-dimethylphenyl group replaces the 3-methoxyphenyl group. The dimethyl substituent introduces steric bulk and alters electronic effects compared to the electron-donating methoxy group.
  • Core Fusion: The pyrimido[2,1-f]purine core (vs.

Pyrimidinone-Thioether Derivatives

Compound 9 from features a pyrimidinone ring with a thioether-linked terpenoid side chain. While structurally distinct, the shared use of aromatic ethers (e.g., methoxyphenyl in the target compound) highlights common strategies for modulating solubility and target engagement .

Functional Group Analysis

Ester Moieties

The benzyl ester in the target compound contrasts with methyl esters (e.g., ’s methyl 2-(3-azido-9-(3-(5-((3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)benzyl)-9H-carbazol-2-yloxy)acetate).

Heterocyclic Substituents

Compounds 7a and 7b () incorporate pyrazole and thiophene rings with amino/hydroxy groups. These polar groups enhance aqueous solubility, whereas the target compound’s methoxy and benzyl ester groups prioritize lipophilicity, suggesting divergent pharmacokinetic profiles .

Data Table: Comparative Properties of Target Compound and Analogs

Compound Name Core Structure Substituents Molecular Weight (g/mol) Solubility Potential Bioactivity
Benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-pyrimido[1,2-g]purin-3-yl]acetate (Target) Pyrimido[1,2-g]purine 3-Methoxyphenyl, Benzyl ester ~500 (estimated) Low (lipophilic) Enzyme inhibition (hypothesized)
Benzyl [9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-pyrimido[2,1-f]purin-3-yl]acetate Pyrimido[2,1-f]purine 3,4-Dimethylphenyl Not reported Moderate Not reported
Methyl 2-(3-azido-9-(3-(5-((3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)benzyl)-9H-carbazol-2-yloxy)acetate Carbazole Azido, Biotinyl-like ~800 (estimated) Low Targeted drug delivery
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Pyrazole-Thiophene Amino, Hydroxy, Cyano ~300 (estimated) High Antimicrobial (hypothesized)

Research Findings and Implications

  • Synthetic Strategies : The target compound’s synthesis likely parallels methods in , employing dioxane and triethylamine for cyclization or coupling reactions .
  • Biological Potential: The 3-methoxyphenyl group may enhance blood-brain barrier penetration compared to dimethylphenyl analogs, a hypothesis supported by studies on methoxy-substituted CNS drugs .
  • Stability : The benzyl ester’s resistance to hydrolysis could offer advantages in prodrug design, as seen in methyl ester-to-carboxylic acid activation pathways .

Biological Activity

Benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a unique structure that incorporates a purine derivative fused with a pyrimidine ring. Its molecular formula is C18H18N4O4C_{18}H_{18}N_{4}O_{4}, and it is characterized by the presence of both benzyl and methoxyphenyl groups. These structural elements may enhance its lipophilicity and biological activity.

While specific mechanisms for this compound remain to be fully elucidated due to limited research data, purine derivatives generally exhibit diverse biological activities through various mechanisms:

  • Enzyme Inhibition : Many purine derivatives act as inhibitors of key enzymes involved in cancer progression. They may interact with protein kinases or other signaling molecules critical in cellular proliferation and survival.
  • Apoptosis Induction : Preliminary studies suggest that similar compounds can induce apoptosis in tumor cells, making them potential candidates for anti-cancer therapies.

Anticancer Potential

Research indicates that this compound may possess anti-cancer properties. It has been suggested that compounds with similar structures can inhibit cancer cell growth by targeting specific pathways involved in tumorigenesis.

Case Study Findings :

  • In vitro studies have shown that related purine derivatives can significantly inhibit the proliferation of various cancer cell lines.
  • The presence of the methoxyphenyl group may enhance binding affinity to biological targets due to increased electronic effects.

Comparative Analysis with Related Compounds

The following table summarizes the comparison between this compound and structurally related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrimidinContains imidazo ringInhibitor of protein kinase BDifferent ring system
ONC201Similar purine scaffoldAnti-cancer propertiesWater-soluble
DoxorubicinAnthracycline antibioticBroad-spectrum anti-cancer agentEstablished clinical use

This comparison highlights the unique aspects of this compound in targeting specific cancer pathways compared to other compounds.

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